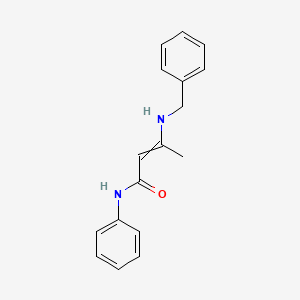![molecular formula C29H24O2 B14638447 [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) CAS No. 54887-69-3](/img/structure/B14638447.png)
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane backbone with phenylene and phenylmethanone groups, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with appropriate acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are investigating its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are being studied for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is used in the production of advanced materials, including polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.
Mecanismo De Acción
The mechanism by which [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Benzotrifluoride: Another aromatic compound used in organic synthesis with distinct chemical behavior.
Uniqueness
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) stands out due to its unique combination of phenylene and phenylmethanone groups
Propiedades
Número CAS |
54887-69-3 |
|---|---|
Fórmula molecular |
C29H24O2 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[4-[2-(4-benzoylphenyl)propan-2-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H24O2/c1-29(2,25-17-13-23(14-18-25)27(30)21-9-5-3-6-10-21)26-19-15-24(16-20-26)28(31)22-11-7-4-8-12-22/h3-20H,1-2H3 |
Clave InChI |
SMGBFISAURZGOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

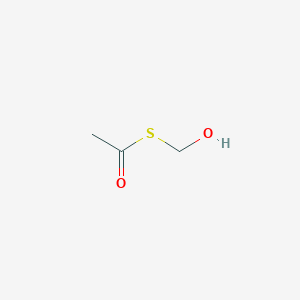

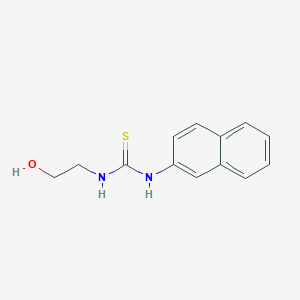
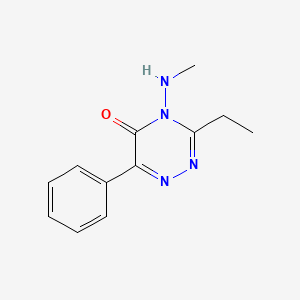
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)
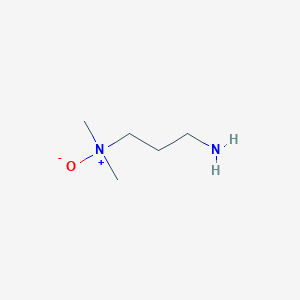
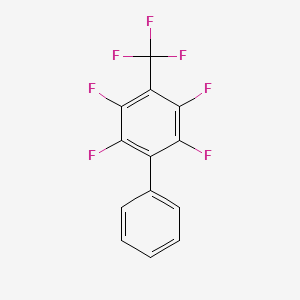
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
